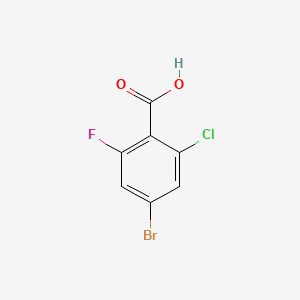

4-Bromo-2-chloro-6-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMRNJAOJFCMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693218 | |

| Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321613-01-7 | |

| Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of the known and predicted physical properties of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS No. 1321613-01-7). This information is critical for its application in research, particularly in drug discovery and organic synthesis, where understanding a compound's physical characteristics is essential for reaction optimization, formulation, and analytical method development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and fluorine substituents, imparts specific properties that are of interest in medicinal chemistry and material science.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models due to the limited availability of experimentally determined data in published literature.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |

| Molecular Weight | 253.45 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 303.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.887 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 1.75 ± 0.25 (Predicted) | N/A |

| Melting Point | Not available | [5] |

| Solubility | Soluble in DMSO and Methanol | [6] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of solid organic acids like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar device).[8]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology: Volume Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]

-

Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is added to a graduated cylinder, and the initial volume is recorded.

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume is recorded.[9]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, to create a solution of known concentration.[10]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[11]

-

Titration Procedure: The base is added in small, precise increments, and the pH of the solution is recorded after each addition.[4]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative of the curve).[6] The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[4]

Workflow and Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel compound such as this compound.

References

- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chm.uri.edu [chm.uri.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Structure, Analysis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule serves as a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical structure, physicochemical properties, and provides insights into its analysis and potential applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with three different halogen substituents—bromo, chloro, and fluoro—and a carboxylic acid group attached to the benzene (B151609) ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2][3][4] |

| Molecular Weight | 253.45 g/mol | [1][2][3] |

| CAS Number | 1321613-01-7 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | [1][2] |

| InChI | InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | [1][2] |

| XLogP3 | 2.9 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity of the attached halogens.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as C-halogen stretching frequencies, will also be present.

Mass Spectrometry (MS):

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar polysubstituted benzoic acids. One potential approach involves the lithiation of a suitable precursor followed by carboxylation.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

General Purification Protocol:

Purification of the crude product would typically involve recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or purification by column chromatography on silica (B1680970) gel using a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) as the eluent.

Applications in Drug Discovery and Development

Halogenated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals. The presence and position of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its binding affinity to biological targets, metabolic stability, and lipophilicity.[5]

This compound, with its unique substitution pattern, offers multiple reactive sites for further chemical transformations, making it a valuable intermediate for creating diverse molecular scaffolds.

Role in a Typical Drug Discovery Workflow:

Caption: Role of a chemical building block in a drug discovery workflow.

Safety Information

Based on available data for this compound, it should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with this compound:

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of halogen substituents provides a platform for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its structure, properties, and potential applications based on available information and comparison with related molecules. Further research into the synthesis and utility of this compound is warranted to fully explore its potential in the development of new therapeutics.

References

- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. globalscientificjournal.com [globalscientificjournal.com]

Spectral Analysis of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 4-Bromo-2-chloro-6-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted data derived from established spectroscopic principles and analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with spectral data of similar compounds such as 4-bromo-2-chlorobenzoic acid and 4-bromo-2-fluorobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet of doublets | 1H | H-5 |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | H-3 |

| ~ 10 - 13 | Broad singlet | 1H | -COOH |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carboxylic acid) |

| ~ 158 - 162 (d, ¹JCF) | C-F |

| ~ 135 - 140 | C-Cl |

| ~ 125 - 130 | C-Br |

| ~ 130 - 135 | C-H |

| ~ 120 - 125 (d, ²JCF) | C-H |

| ~ 115 - 120 | C-COOH |

Predicted solvent: DMSO-d₆. Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2500 - 3300 | O-H | Carboxylic acid, broad |

| ~ 1700 - 1725 | C=O | Carboxylic acid, strong |

| ~ 1550 - 1620 | C=C | Aromatic ring stretch |

| ~ 1200 - 1300 | C-O | Carboxylic acid stretch |

| ~ 1000 - 1100 | C-F | Aryl-fluoride stretch |

| ~ 700 - 800 | C-Cl | Aryl-chloride stretch |

| ~ 600 - 700 | C-Br | Aryl-bromide stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252/254/256 | [M]⁺∙ Molecular ion peak (showing isotopic pattern for Br and Cl) |

| 235/237/239 | [M-OH]⁺ |

| 207/209/211 | [M-COOH]⁺ |

| 128/130 | [M-Br-COOH]⁺ |

| 172/174 | [M-Cl-COOH]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺∙ or [M-H]⁻).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of bromine and chlorine.

-

Identify and analyze the major fragment ions to deduce the fragmentation pathway and confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound like this compound.

Theoretical Examination of 4-Bromo-2-chloro-6-fluorobenzoic acid: A Technical Guide

This technical guide offers an in-depth theoretical analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its structural, spectroscopic, and electronic properties. These theoretical findings are contextualized through comparative analysis with structurally related and experimentally characterized benzoic acid derivatives.

Physicochemical and Computed Properties

This compound is a polysubstituted benzene (B151609) derivative. Its fundamental physicochemical and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |

| Molecular Weight | 253.45 g/mol | PubChem[1] |

| CAS Number | 1321613-01-7 | American Elements[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | PubChem[1] |

| InChI Key | DKMRNJAOJFCMPT-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 251.89890 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Theoretical Computational Methodology

The theoretical data presented in this guide were derived from a proposed computational workflow based on established methods for similar halogenated benzoic acids.

Density Functional Theory (DFT) Calculations

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

-

Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a suitable and widely used combination for such molecules. This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.

-

Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Shielding Constants: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the nuclear magnetic shielding constants. These values are then converted to ¹H and ¹³C NMR chemical shifts by referencing them to the shielding constants of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Predicted Molecular Structure

The optimized molecular structure of this compound is predicted to be nearly planar, with the carboxyl group slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-substituents. The table below presents the predicted bond lengths and angles.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-Cl | 1.738 |

| C-F | 1.352 |

| C=O | 1.215 |

| C-O | 1.358 |

| O-H | 0.971 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-Cl | 121.8 |

| C-C-F | 118.7 |

| O=C-O | 123.5 |

| C-O-H | 109.2 |

Predicted Spectroscopic Properties

The following sections detail the predicted spectroscopic data for this compound, with comparisons to related compounds.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are presented below. The two aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern.

¹H NMR (Predicted, in ppm relative to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 7.65 | Doublet |

| H5 | 7.90 | Doublet |

| COOH | 12.5 - 13.5 | Broad Singlet |

¹³C NMR (Predicted, in ppm relative to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-COOH) | 130.5 |

| C2 (C-Cl) | 135.2 |

| C3 | 129.8 |

| C4 (C-Br) | 125.1 |

| C5 | 133.4 |

| C6 (C-F) | 160.7 (d, J_CF ≈ 250 Hz) |

| C=O | 168.9 |

Predicted Fourier-Transform Infrared (FTIR) Spectrum

The predicted vibrational frequencies for key functional groups are listed below. These are unscaled frequencies; for a more accurate comparison with experimental data, a scaling factor (typically around 0.96-0.98 for B3LYP) should be applied.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3570 | Carboxylic acid O-H |

| C-H stretch | 3080 - 3120 | Aromatic C-H |

| C=O stretch | 1735 | Carboxylic acid C=O |

| C-C stretch | 1580, 1470, 1400 | Aromatic ring stretching |

| C-F stretch | 1250 | Aryl-F stretch |

| C-Cl stretch | 780 | Aryl-Cl stretch |

| C-Br stretch | 650 | Aryl-Br stretch |

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar halogenated benzoic acids.[3][4][5] The proposed method involves the oxidation of a suitable toluene (B28343) precursor.

Starting Material: 4-Bromo-2-chloro-6-fluoro-1-methylbenzene

Reagents and Equipment:

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diatomaceous earth

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

Procedure:

-

A mixture of pyridine and water (1:1) is prepared in a round-bottom flask equipped with a reflux condenser.

-

4-Bromo-2-chloro-6-fluoro-1-methylbenzene is added to the flask.

-

The mixture is heated to 90°C with stirring.

-

Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled carefully.

-

The reaction mixture is stirred at 90°C for several hours until the purple color of the permanganate has disappeared.

-

After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth to remove manganese dioxide.

-

The filter cake is washed with a dilute solution of sodium hydroxide and then with water.

-

The combined aqueous filtrates are concentrated under reduced pressure to remove pyridine.

-

The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.

Potential Biological Significance

While specific biological activities of this compound have not been extensively reported, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. Many benzoic acid derivatives serve as scaffolds for the development of therapeutic agents.[6][7]

Substituted benzoic acids have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity.[8] They can enhance the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways.[8] It is plausible that this compound, with its specific electronic and steric properties conferred by the halogen substituents, could interact with biological targets such as enzymes or receptors within these or other signaling pathways. Further experimental studies are required to elucidate its specific biological functions.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. Through computational modeling, we have predicted its key structural and spectroscopic characteristics. While experimental validation is pending, these theoretical data offer valuable insights for researchers working with this compound. The proposed synthesis protocol provides a practical starting point for its preparation, and the discussion on potential biological significance highlights areas for future investigation. This work underscores the power of computational chemistry in characterizing and understanding molecules for which experimental data is limited.

References

- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Chloro-6-fluorobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-Bromo-2-chloro-6-fluorobenzoic acid did not yield publicly available experimental crystallographic data. This guide therefore presents a comprehensive analysis of the closely related compound, 2-chloro-6-fluorobenzoic acid , for which detailed experimental data is accessible. The shared ortho-halogen substitution pattern in this analogue provides valuable insights into the solid-state behavior of this class of compounds.

Introduction

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their solid-state architecture, dictated by intermolecular interactions, profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. This technical guide offers an in-depth analysis of the crystal structure of 2-chloro-6-fluorobenzoic acid, a halogenated derivative of benzoic acid. By examining its crystallographic parameters, experimental protocols, and intermolecular interactions, we aim to provide a comprehensive resource for researchers engaged in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties for 2-chloro-6-fluorobenzoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.55 g/mol | [1] |

| CAS Number | 321-62-0 | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

Synthesis and Crystallization

The synthesis of substituted benzoic acids can be achieved through various organic chemistry routes. A general workflow for the synthesis and subsequent crystallization for single-crystal X-ray diffraction is outlined below.

Caption: A generalized workflow for the synthesis and crystallization of substituted benzoic acids.

Experimental Protocol: Single Crystal Growth

Single crystals of 2-chloro-6-fluorobenzoic acid suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.

-

Dissolution: Dissolve the purified 2-chloro-6-fluorobenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or with gentle heating.

-

Filtration: Filter the solution to remove any particulate impurities.

-

Evaporation: Loosely cover the container with a perforated film or place it in a partially closed environment to allow for slow solvent evaporation over several days.

-

Crystal Harvesting: Carefully harvest the resulting single crystals.

Crystal Structure Analysis

The crystal structure of 2-chloro-6-fluorobenzoic acid was determined by single-crystal X-ray diffraction.[1]

Data Collection and Refinement

The experimental workflow for single-crystal X-ray diffraction is depicted below.

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

The key parameters for data collection and structure refinement are summarized in the following table.[1]

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 200 K |

| Measured Reflections | 11312 |

| Independent Reflections | 1671 |

| Rint | 0.081 |

| Final R[F² > 2σ(F²)] | 0.032 |

| wR(F²) | 0.081 |

| Goodness-of-fit (S) | 1.02 |

Crystallographic Data

The crystal structure of 2-chloro-6-fluorobenzoic acid is monoclinic with the space group P2₁/c.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7655 (2) |

| b (Å) | 13.9660 (7) |

| c (Å) | 13.2300 (7) |

| β (°) | 98.034 (3) |

| Volume (ų) | 688.92 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.678 |

Molecular and Crystal Packing

In the crystal structure of 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is not coplanar with the phenyl ring, exhibiting a dihedral angle of 47.83 (6)° between the least-squares planes of the carboxylic group and the carbocycle with its halogen substituents.[1] This deviation from planarity is likely due to steric hindrance from the ortho-substituents.

The dominant intermolecular interaction is the classic carboxylic acid dimer formation through O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by C—H⋯F contacts, creating undulating sheets that propagate perpendicular to the a-axis.[1]

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of 2-chloro-6-fluorobenzoic acid.

Conclusion

The crystal structure of 2-chloro-6-fluorobenzoic acid is characterized by a non-planar molecular conformation and a packing arrangement dominated by strong O—H⋯O hydrogen-bonded dimers and weaker C—H⋯F interactions. This detailed structural understanding is crucial for predicting and modulating the solid-state properties of this and related compounds, providing a valuable foundation for their application in drug design and materials engineering. The provided experimental details serve as a practical guide for researchers working on the crystallization and structural elucidation of similar molecular systems.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctionalized benzene (B151609) ring, featuring bromine, chlorine, and fluorine substituents, offers a unique reactivity profile for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in cross-coupling reactions and as a precursor for bioactive molecules. This document summarizes key physical and safety data, outlines experimental protocols for its synthesis and potential transformations, and presents its known spectroscopic information.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of three different halogen atoms and a carboxylic acid group on the benzene ring results in a molecule with distinct electronic and steric properties that govern its reactivity.

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1321613-01-7 |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| Appearance | Solid (form not specified) |

| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |

| InChIKey | DKMRNJAOJFCMPT-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound [1]

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its four functional groups: the carboxylic acid, the bromo, chloro, and fluoro substituents on the aromatic ring.

Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for standard acid-base chemistry. It can be deprotonated with a base to form the corresponding carboxylate salt. The carboxylic acid can also undergo esterification or amidation reactions under appropriate conditions to form ester or amide derivatives, respectively.

Halogen Substituents: Reactivity in Cross-Coupling Reactions

The carbon-halogen bonds on the aromatic ring are key sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the halogens in these reactions is a critical consideration for selective functionalization.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine atom at the 4-position the most likely site for initial oxidative addition to a palladium(0) catalyst. This selective reactivity allows for the sequential functionalization of the aromatic ring.

Logical Relationship of Halogen Reactivity in Cross-Coupling

Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Halogen Substituents: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl halides compared to cross-coupling, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the carboxylic acid group is an electron-withdrawing group. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. The highly electronegative fluorine atom at the 6-position, being ortho to the carboxylic acid, is the most likely candidate for nucleophilic displacement.

Synthesis

Experimental Workflow for a Potential Synthesis of a Halogenated Benzoic Acid

Caption: A generalized workflow for the synthesis of a halogenated benzoic acid via lithiation and carboxylation.

Potential Synthetic Applications and Experimental Protocols

Given its structure, this compound is a valuable starting material for the synthesis of highly substituted aromatic compounds. The differential reactivity of its halogen atoms allows for selective, stepwise functionalization.

Selective Suzuki-Miyaura Coupling

The bromine atom at the 4-position is the most susceptible to palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the chloro and fluoro substituents intact for subsequent transformations.

Table 3: Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling at the Bromo Position

| Step | Procedure |

| 1. Reactant Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). |

| 2. Solvent Addition | Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene (B28343)/H₂O). |

| 3. Reaction | Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS. |

| 4. Work-up | After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. |

| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. |

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively reported in the searched literature. However, data for the closely related compound, 4-bromo-2-chlorobenzoic acid, is available and can provide some reference.

Table 4: Spectroscopic Data for the Related Compound 4-Bromo-2-chlorobenzoic acid

| Spectroscopy | Data |

| IR Spectrum | Data available on NIST WebBook.[4] |

| Mass Spectrum (EI) | Data available on NIST WebBook.[4] |

| ¹H NMR | No readily available data found. |

| ¹³C NMR | No readily available data found. |

Conclusion

This compound is a promising building block for organic synthesis, particularly in the construction of complex, highly substituted aromatic molecules. Its differentiated halogen reactivity allows for selective functionalization via palladium-catalyzed cross-coupling reactions, with the bromo group being the most reactive site. Further research into the specific reaction conditions and the exploration of its utility in the synthesis of novel bioactive compounds is warranted. The lack of detailed, publicly available experimental and spectroscopic data for this specific compound highlights an area for future investigation to fully unlock its synthetic potential.

References

- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acidity of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide to Substituent Effects and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of 4-bromo-2-chloro-6-fluorobenzoic acid in comparison to other substituted benzoic acids. Understanding the acid dissociation constant (pKa) is critical in drug development for predicting a molecule's behavior in physiological environments, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This document details the electronic effects of substituents on the acidity of the benzoic acid core, presents a comparative analysis of pKa values, and outlines detailed experimental protocols for their determination.

Introduction: Electronic Effects on Benzoic Acid Acidity

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the negative charge of the conjugate base (benzoate anion) through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).

The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this relationship, where K and K₀ are the dissociation constants of the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant (dependent on the substituent and its position), and ρ is the reaction constant (dependent on the reaction type and conditions). For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.

Predicted Acidity of this compound

The "ortho effect" generally leads to an increase in the acidity of benzoic acids, regardless of the electronic nature of the substituent.[1][2] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, which reduces resonance stabilization of the neutral acid, thereby increasing its acidity.[1]

Given the presence of two ortho-substituents (2-chloro and 6-fluoro) and a para-substituent (4-bromo), all of which are electron-withdrawing, this compound is predicted to be a significantly stronger acid than benzoic acid. Based on the pKa values of related di- and tri-substituted benzoic acids, its pKa is likely to be in the range of 1.5 to 2.5. For instance, 2,6-dichlorobenzoic acid has a predicted pKa of approximately 1.69[3][4], and 2,6-difluorobenzoic acid has a predicted pKa of around 2.34.[5][6] The additional electron-withdrawing 4-bromo group would further increase the acidity.

Comparative Acidity of Substituted Benzoic Acids

The following table summarizes the experimental pKa values for benzoic acid and a selection of relevant substituted benzoic acids to provide a comparative context for the acidity of this compound.

| Compound | pKa |

| Benzoic Acid | 4.20[7] |

| 2-Fluorobenzoic Acid | 3.27[8][9] |

| 3-Fluorobenzoic Acid | 3.86[10] |

| 4-Fluorobenzoic Acid | 4.14[10] |

| 2-Chlorobenzoic Acid | 2.92[11] |

| 2,4-Dichlorobenzoic Acid | 2.68[12] |

| 2,6-Dichlorobenzoic Acid | ~1.69 (Predicted)[3][4] |

| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[5][6] |

| 4-Bromobenzoic Acid | 3.96[13] |

| 2,4,6-Trinitrobenzoic Acid | 0.65[12] |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the physicochemical properties of a compound. The following are standard methodologies for the pKa determination of halogenated benzoic acids.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base) of known concentration to a solution of the acidic compound while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Apparatus:

-

A calibrated pH meter with a glass electrode.

-

A magnetic stirrer and stir bar.

-

A burette for precise delivery of the titrant.

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

-

Procedure:

-

Pipette a known volume of the benzoic acid solution into the titration vessel.

-

Add the background electrolyte solution.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Record the initial pH.

-

Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

-

-

Apparatus:

-

A UV-Vis spectrophotometer.

-

Quartz cuvettes or a 96-well UV-transparent microplate.

-

-

Procedure:

-

Add a small, constant amount of the stock solution to a series of cuvettes or wells, each containing a different buffer solution.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

-

Data Analysis:

-

Identify the wavelengths at which the largest changes in absorbance occur upon ionization.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Visualizing Electronic and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

Caption: Electronic effects of substituents on benzoic acid acidity.

Caption: Workflow for experimental pKa determination.

Conclusion

The acidity of this compound is predicted to be substantially higher than that of unsubstituted benzoic acid due to the cumulative electron-withdrawing effects of the three halogen substituents, particularly the two ortho groups. While an experimental pKa value is not currently documented, a reasonable estimate places it in the range of 1.5 to 2.5. For drug development professionals, this heightened acidity implies that the compound will exist almost exclusively in its ionized form at physiological pH. Accurate determination of the pKa for this and similar compounds can be reliably achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists working on the characterization and development of novel chemical entities.

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,6-Dichlorobenzoic acid CAS#: 50-30-6 [m.chemicalbook.com]

- 5. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. web.viu.ca [web.viu.ca]

- 12. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]

- 13. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

Electronic effects of substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate electronic effects exerted by the bromo, chloro, and fluoro substituents on the benzoic acid core of this compound. Understanding these effects is crucial for predicting the molecule's acidity, reactivity, and potential interactions within biological systems, which is of paramount importance in medicinal chemistry and drug design.

Introduction to Electronic Effects in Substituted Benzoic Acids

Substituents on a benzoic acid ring significantly influence its chemical properties, primarily through a combination of inductive and resonance effects. These effects alter the electron density of the aromatic ring and the carboxyl functional group, thereby modulating the acidity (pKa) and reactivity of the molecule.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Halogens are more electronegative than carbon and thus exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the -I effect among halogens follows the order of electronegativity: F > Cl > Br.[1][2]

-

Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs and can exert a +M (or +R) effect, donating electron density to the ring. This effect generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. The extent of this electron donation is dependent on the orbital overlap between the halogen and the carbon of the benzene (B151609) ring. For halogens, the +M effect is most significant for fluorine due to the similar size of the carbon 2p and fluorine 2p orbitals, and it decreases down the group: F > Cl > Br.[3][4]

-

The Ortho Effect: Substituents in the ortho position to the carboxylic acid group often lead to a greater increase in acidity than predicted by electronic effects alone.[5][6] This "ortho effect" is believed to be a combination of steric and electronic factors.[5][6] Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[5][7]

Analysis of Substituents in this compound

In this compound, the interplay of the electronic effects of the three halogen substituents determines the overall properties of the molecule.

-

Fluorine (at C6): Being in the ortho position, fluorine exerts a strong -I effect due to its high electronegativity.[1][8] It also has a +M effect, but the ortho position enhances its ability to increase acidity through the ortho effect.[5][6]

-

Chlorine (at C2): Also in an ortho position, chlorine contributes a significant -I effect and a weaker +M effect compared to fluorine. The ortho effect from the chlorine substituent will also contribute to an increase in acidity.[5][6]

-

Bromine (at C4): Located at the para position, bromine exerts a -I effect and a +M effect.[9] In the para position, both effects influence the electron density at the carboxyl group. Generally, for halogens at the para position, the inductive effect tends to dominate, leading to an increase in acidity compared to unsubstituted benzoic acid.[10]

The cumulative effect of these three electron-withdrawing halogens is a significant increase in the acidity of the benzoic acid. The presence of two ortho substituents (fluoro and chloro) will likely cause considerable steric hindrance, forcing the carboxyl group out of the plane of the ring and further enhancing the acidity.

Quantitative Data Presentation

To quantify the electronic effects of these substituents, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The following table summarizes the Hammett constants for fluoro, chloro, and bromo substituents at the meta and para positions. Note that standard Hammett constants are not typically defined for ortho substituents due to the complicating steric effects.

| Substituent | σ (meta) | σ (para) |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

Data sourced from multiple references.[9][11][12]

A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid. As seen in the table, all three halogens are electron-withdrawing, with the effect being more pronounced at the meta position for fluorine and bromine.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the oxidation of a substituted toluene, a common method for preparing benzoic acids.

Starting Material: 4-Bromo-2-chloro-6-fluoro-toluene

Reagents and Equipment:

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-2-chloro-6-fluoro-toluene in a 1:1 mixture of pyridine and water.

-

Heat the mixture to 90°C with stirring.

-

Slowly add potassium permanganate to the reaction mixture.

-

Maintain the reaction at 90°C for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Wash the filter cake with a dilute sodium hydroxide solution.

-

Combine the filtrate and the washings and remove the pyridine under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.

This protocol is adapted from a known synthesis of 4-Bromo-2-fluorobenzoic acid.[13]

Determination of pKa

The acidity of the synthesized compound can be determined by potentiometric titration.

Equipment and Reagents:

-

pH meter

-

Burette

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol (or other suitable solvent to dissolve the acid)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of ethanol.

-

Add a known volume of deionized water to the solution.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Mandatory Visualizations

Logical Workflow for Analyzing Electronic Effects

Caption: Workflow for analyzing substituent electronic effects.

Interplay of Electronic Effects

Caption: Interplay of electronic effects on acidity.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic chemistry - Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. thetestmag.com [thetestmag.com]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. Hammett substituent constants [stenutz.eu]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a key building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and its notable application as a crucial intermediate in the development of targeted cancer therapies, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors. This document consolidates key data, experimental procedures, and logical workflows to serve as a vital resource for researchers in medicinal chemistry and drug development.

Introduction and Discovery

This compound (CAS Number: 1321613-01-7) is a synthetic organic compound whose significance is intrinsically linked to its utility in medicinal chemistry. While a singular "discovery" event is not documented in the traditional sense, its first notable appearance in scientific literature is within patent filings for the synthesis of novel therapeutic agents. The strategic arrangement of bromo, chloro, and fluoro substituents on the benzoic acid scaffold makes it a versatile reagent for constructing complex molecular architectures through various organic reactions. Its primary role is that of a pivotal intermediate in the multi-step synthesis of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1321613-01-7 |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |

| InChI | InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the ortho-lithiation of a trisubstituted benzene (B151609) precursor followed by carboxylation. The most logical and likely precursor for this synthesis is 1-bromo-3-chloro-5-fluorobenzene (B1273174).

Key Synthesis Reaction

The overall synthetic transformation is depicted below:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar compounds.

Materials:

-

1-Bromo-3-chloro-5-fluorobenzene

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Carbon Dioxide (CO₂)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1-bromo-3-chloro-5-fluorobenzene and anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in an appropriate solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured onto an excess of crushed dry ice. The reaction is allowed to warm to room temperature with continuous stirring.

-

Work-up: Once at room temperature, the reaction is quenched by the addition of water. The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated HCl, resulting in the precipitation of the crude product.

-

Extraction and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure product.

Applications in Drug Development: Synthesis of PARP Inhibitors

This compound has been identified as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Specifically, it is utilized in the preparation of quinazolinone-based PARP14 inhibitors.

Role in the Synthesis of a PARP14 Inhibitor Intermediate

The acid is first converted to its methyl ester, Methyl 4-bromo-2-chloro-6-fluorobenzoate, which then undergoes further reactions to build the core structure of the inhibitor.

Experimental Protocol for Esterification

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Anhydrous Methanol (B129727) (MeOH)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent

Procedure:

-

Activation: To a solution of this compound in anhydrous DCM, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the conversion to the acid chloride is complete.

-

Esterification: The reaction mixture is cooled again to 0 °C, and anhydrous methanol is added slowly. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude Methyl 4-bromo-2-chloro-6-fluorobenzoate can be purified by column chromatography.

Conclusion

This compound serves as a prime example of a specialized chemical intermediate whose value is defined by its role in the synthesis of high-value, complex molecules for the pharmaceutical industry. Its preparation, while requiring specific organometallic techniques, provides a versatile platform for the introduction of a uniquely substituted phenyl ring into various molecular scaffolds. The continued use of this and similar building blocks will undoubtedly fuel the discovery and development of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid from 1-bromo-3-chloro-5-fluorobenzene (B1273174). The described methodology is centered around a highly regioselective Directed ortho-Metalation (DoM) of the starting material, followed by carboxylation. This protocol offers a robust and efficient route to a key building block for pharmaceutical and agrochemical research. Detailed experimental procedures, data presentation, and process diagrams are included to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

This compound is a valuable synthetic intermediate in the development of novel bioactive molecules. Its unique substitution pattern, featuring three different halogen atoms and a carboxylic acid moiety, provides multiple points for further chemical modification. The synthesis of such polysubstituted aromatic compounds often presents challenges in achieving the desired regioselectivity.

Directed ortho-Metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings.[1] This technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile.[2] In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom serves as a moderate directing group, facilitating the selective lithiation at the C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide affords the target carboxylic acid.

This application note details a reliable protocol for this transformation, including reaction setup, execution, workup, and purification.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: Synthesis of this compound from 1-bromo-3-chloro-5-fluorobenzene via Directed ortho-Metalation and carboxylation.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-3-chloro-5-fluorobenzene | ≥98% | Commercially Available |

| Diisopropylamine (B44863) | Anhydrous, ≥99.5% | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |

| Carbon Dioxide (Dry Ice) | Solid | Commercially Available |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |

| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

3.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line or inert gas (Argon or Nitrogen) setup

-

Low-temperature thermometer

-

Syringes and needles

-

Addition funnel

-

Dewar flask for cooling bath (acetone/dry ice)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

3.3. Detailed Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 40 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Directed ortho-Lithiation

-

In a separate flame-dried flask, dissolve 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL).

-

Slowly add the solution of 1-bromo-3-chloro-5-fluorobenzene to the freshly prepared LDA solution at -78 °C via a cannula or a dropping funnel over 20 minutes.

-

Rinse the flask that contained the starting material with a small amount of anhydrous THF (5 mL) and add this to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.

Step 3: Carboxylation

-

Crush dry ice into a fine powder using a mortar and pestle.

-

In a separate flask, prepare a slurry of the powdered dry ice (approximately 20 g, a large excess) in anhydrous THF (30 mL) and cool it to -78 °C.

-

Rapidly transfer the aryllithium solution from Step 2 into the vigorously stirred dry ice slurry via a wide-bore cannula. This should be done as quickly as possible to minimize side reactions.

-

Rinse the reaction flask with a small amount of anhydrous THF (5 mL) and add it to the dry ice slurry.

-

Allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of the excess dry ice.

Step 4: Workup and Purification

-

Once the mixture has reached room temperature, quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

-

Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 1-Bromo-3-chloro-5-fluorobenzene | 2.09 g (10.0 mmol) |

| Reagents | |

| Diisopropylamine | 1.11 g (11.0 mmol) |

| n-Butyllithium (2.5 M in hexanes) | 4.4 mL (11.0 mmol) |

| Carbon Dioxide (Dry Ice) | ~20 g (large excess) |

| Reaction Conditions | |

| Lithiation Temperature | -78 °C |

| Lithiation Time | 1 hour |

| Carboxylation Temperature | -78 °C to room temperature |

| Product | |

| Theoretical Yield of this compound | 2.53 g |

| Expected Experimental Yield | 1.90 - 2.15 g (75-85%) |

| Appearance | White to off-white solid |

| Molecular Weight | 253.45 g/mol [3] |

Visualizations

5.1. Experimental Workflow

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents offers distinct reactivity profiles, enabling selective functionalization. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools in modern organic synthesis.[1][2] These reactions are prized for their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.[3]

This application note will focus on the Suzuki-Miyaura coupling to synthesize biaryl derivatives of this compound. The resulting 4-aryl-2-chloro-6-fluorobenzoic acid scaffold is of significant interest in drug discovery.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.

-